molecular formula C20H27NO B11062575 2-(1-adamantyl)-N-(1-phenylethyl)acetamide

2-(1-adamantyl)-N-(1-phenylethyl)acetamide

Cat. No.: B11062575
M. Wt: 297.4 g/mol
InChI Key: KGSHFOMAQKHNHD-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE is a compound that features both adamantane and phenylethyl groups Adamantane is a diamondoid structure known for its rigidity and stability, while the phenylethyl group is a common structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves the reaction of adamantane derivatives with phenylethylamine. One common method involves the acylation of adamantane with an acyl chloride, followed by the reaction with phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials due to its structural stability.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the phenylethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)AMINE: Similar structure but with an amine group instead of an amide.

    2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)CARBAMATE: Contains a carbamate group instead of an amide.

    2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)UREA: Features a urea group in place of the amide.

Uniqueness

2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE is unique due to its combination of the adamantane and phenylethyl groups, which confer both rigidity and potential for diverse chemical interactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

2-(1-adamantyl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C20H27NO/c1-14(18-5-3-2-4-6-18)21-19(22)13-20-10-15-7-16(11-20)9-17(8-15)12-20/h2-6,14-17H,7-13H2,1H3,(H,21,22)

InChI Key

KGSHFOMAQKHNHD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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